molecular formula C8H7FO B3100779 4-Fluoro-3-vinylphenol CAS No. 1375066-11-7

4-Fluoro-3-vinylphenol

Cat. No.: B3100779
CAS No.: 1375066-11-7
M. Wt: 138.14 g/mol
InChI Key: FMCKWAQHSVZQMJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-vinylphenol (CAS: 1375066-11-7) is a fluorinated phenolic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group at position 1, a fluorine atom at position 4, and a vinyl (-CH=CH₂) group at position 3. Its molecular formula is C₈H₇FO, with a molecular weight of 138.14 g/mol . The vinyl group introduces unique reactivity, enabling participation in polymerization or addition reactions, which may enhance its utility in pharmaceutical or material science applications.

Properties

IUPAC Name

3-ethenyl-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-2-6-5-7(10)3-4-8(6)9/h2-5,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCKWAQHSVZQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310517
Record name Phenol, 3-ethenyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375066-11-7
Record name Phenol, 3-ethenyl-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375066-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-ethenyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

4-Fluoro-3-vinylphenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluoro-3-vinylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-vinylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group plays a crucial role in its reactivity, allowing it to form stable radicals and participate in redox reactions. This property is particularly important in its antioxidant activity, where it neutralizes reactive oxygen species and prevents oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Fluoro-3-vinylphenol with four structurally related fluorinated phenols, highlighting substituent effects on molecular parameters and properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
This compound -OH, -F, -CH=CH₂ C₈H₇FO 138.14 Vinyl enables conjugation; moderate acidity
4-Chloro-3-fluorophenol -OH, -F, -Cl C₆H₄ClFO 146.55 Chlorine increases lipophilicity and antimicrobial potential
4-Fluoro-3-(trifluoromethyl)phenol -OH, -F, -CF₃ C₇H₄F₄O 196.10 Strong electron-withdrawing CF₃ group enhances acidity
4-Amino-3-fluorophenol -OH, -F, -NH₂ C₆H₆FNO 127.12 Amino group introduces basicity and hydrogen-bonding capacity
3-Fluoro-4-hydroxybenzaldehyde -OH, -F, -CHO C₇H₅FO₂ 140.11 Aldehyde enables Schiff base formation; used in organic synthesis
Key Observations:
  • Acidity: The trifluoromethyl group in 4-Fluoro-3-(trifluoromethyl)phenol drastically lowers pKa due to its electron-withdrawing nature, making it more acidic than other derivatives .
  • Reactivity: The vinyl group in this compound offers sites for polymerization or Michael additions, distinguishing it from halogenated analogs like 4-Chloro-3-fluorophenol .
Anticancer Potential of Fluorinated Compounds

Although this compound itself lacks reported bioactivity, fluorinated analogs like NSC 368390 (a quinolinecarboxylic acid derivative with fluorine substituents) demonstrate potent antitumor activity. NSC 368390 inhibited growth of human colon carcinomas by >90% in xenograft models, highlighting fluorine’s role in enhancing drug solubility and target binding . This suggests fluorinated phenols could serve as precursors for bioactive molecule synthesis.

Biological Activity

4-Fluoro-3-vinylphenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its effects on cancer stem cells, metastasis, and its underlying mechanisms.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₇H₇F O
  • Molecular Weight : 140.13 g/mol
  • CAS Number : 348-12-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer. A significant study demonstrated that this compound inhibits cancer stemness and metastasis in CSC-enriched MDA-MB-231 breast cancer cells. The findings indicated:

  • Inhibition of Spheroid Formation : this compound reduced the formation of spheroids, which are indicative of CSC properties.
  • Reduction in ALDH1 Expression : This enzyme is a marker for CSCs, and its decreased expression suggests a reduction in stem cell-like characteristics.
  • Suppression of Colony Formation : The compound inhibited colony formation and cell proliferation in vitro.
  • Inhibition of Invasion and Metastasis : In vivo studies using zebrafish models showed reduced metastatic potential when treated with this compound.

The mechanism of action appears to involve modulation of key signaling pathways, including beta-catenin, EGFR, and AKT pathways, which are crucial for cell survival and proliferation in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Migration and Invasion :
    • The compound reduced vimentin expression, a protein associated with epithelial-mesenchymal transition (EMT), thereby inhibiting cell migration.
    • It also affected the expression and activity of matrix metalloproteinases (MMPs), tissue inhibitors of metalloproteinases (TIMPs), and urokinase-type plasminogen activator (uPA), all involved in tumor invasion processes.
  • Apoptosis Induction :
    • Increased expression of caspases 3 and 9 was observed upon treatment, indicating that this compound promotes apoptosis in cancer cells.
  • Drug Resistance :
    • Notably, prolonged exposure to this compound did not lead to drug resistance in treated cancer cells, suggesting its potential as a therapeutic agent even after extended use .

Data Summary

Biological ActivityObservations
Spheroid FormationReduced by treatment
ALDH1 ExpressionDecreased expression
Colony FormationInhibited
Cell ProliferationSuppressed
Vimentin ExpressionReduced
Caspases (3 & 9)Increased expression
Drug ResistanceNo development observed

Case Studies

A case study involving the application of this compound in a controlled experimental setup demonstrated its efficacy against breast cancer cell lines. The study utilized both in vitro and in vivo models to assess the compound's impact on tumor growth and metastasis. Results indicated significant reductions in tumor size and metastatic spread when treated with varying concentrations of the compound over specific time frames .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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